molecular formula C11H13ClN2O B8294762 2-(((4-Chloro-m-tolyl)oxy)methyl)-2-imidazoline

2-(((4-Chloro-m-tolyl)oxy)methyl)-2-imidazoline

Cat. No. B8294762
M. Wt: 224.68 g/mol
InChI Key: OOIZNXXQWCGBAE-UHFFFAOYSA-N
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Patent
US04343809

Procedure details

A mixture of 36.3 g of 4-chloro-m-tolyloxyacetonitrile, 46.6 g of ethylenediamine p-toluenesulfonate and 150 ml of 1,2-dichlorobenzene was heated with stirring in a 500 ml round-bottomed three-necked flask at reflux under a small flow of nitrogen for 1.5 hours, essentially as described in U.S. Pat. No. 3,449,356. The reaction mixture was cooled, diluted with methylene chloride and the solids filtered off. The solids were slurried in water and then basified with 5 normal (N) sodium hydroxide and then filtered. The solids were washed well with water and dried to obtain 42.0 g of the crude product, m.p. 91°-95° C. A 19.5 g portion of the crude product was put in solution in approximately 150 ml of boiling toluene, treated with activated charcoal and filtered. The filtrate was cooled and then filtered, which gave 14.7 g of purified 2-(((4-chloro-m-tolyl)oxy)methyl)-2-imidazoline, m.p. 90°-92° C.
Name
4-chloro-m-tolyloxyacetonitrile
Quantity
36.3 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:10][C:11]#[N:12].C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH2:24](N)[CH2:25][NH2:26].ClC1C=CC=CC=1Cl.C>C(Cl)Cl.C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH2:10][C:11]1[NH:26][CH2:25][CH2:24][N:12]=1 |f:1.2|

Inputs

Step One
Name
4-chloro-m-tolyloxyacetonitrile
Quantity
36.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)OCC#N
Name
Quantity
46.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.C(CN)N
Name
Quantity
150 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)Cl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 500 ml round-bottomed three-necked flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a small flow of nitrogen for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solids filtered off
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solids were washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to obtain 42.0 g of the crude product, m.p. 91°-95° C
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C)OCC=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: CALCULATEDPERCENTYIELD 32.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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